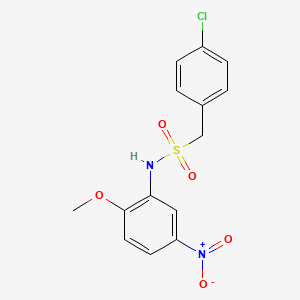![molecular formula C19H13BrN2O2S2 B4190069 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide](/img/structure/B4190069.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide
Descripción general
Descripción
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide, also known as BTA-1, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a benzothiazole derivative that has been shown to have potential applications in the field of medicinal chemistry, specifically in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This inhibition leads to a decrease in the production of bicarbonate ions, which are important for the maintenance of proper pH levels in the body. N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide has also been shown to inhibit the activity of beta-amyloid, a protein that is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the regulation of acid-base balance, and the prevention of protein aggregation. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide in lab experiments is that it is readily available and relatively easy to synthesize. The compound has also been well-characterized in the literature, which makes it a useful tool for researchers. However, one limitation of using N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide is that it may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research involving N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide. One area of interest is the development of new drugs based on the structure of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide. Another area of interest is the investigation of the compound's potential therapeutic applications in diseases other than cancer, Alzheimer's disease, and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide and its effects on various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been shown to have activity against a variety of diseases, including cancer, Alzheimer's disease, and cardiovascular disease. N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of these diseases.
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O2S2/c20-14-8-10-16(11-9-14)26(23,24)22-15-5-3-4-13(12-15)19-21-17-6-1-2-7-18(17)25-19/h1-12,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHWGGOXCCELGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-amino-2-({2-[(4-iodophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4189992.png)

![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)propanamide](/img/structure/B4190011.png)
![N-[5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4190016.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4190018.png)
![1-(2,5-dichlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4190026.png)
![4-(2-chlorophenyl)-N-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B4190031.png)
![N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide](/img/structure/B4190040.png)
![3-(4-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4190048.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4190065.png)
![(3aS*,6aS*)-2-benzyl-5-(4-methoxybenzoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B4190068.png)

![dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate](/img/structure/B4190079.png)